molecular formula C15H13ClN2O3S B2746078 methyl 2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 325725-48-2

methyl 2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2746078
CAS No.: 325725-48-2
M. Wt: 336.79
InChI Key: ZBCFBPYJRHOKAV-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a tetrahydropyridine core substituted with a 2-chlorophenyl group, a cyano group, a sulfanylacetate ester, and a ketone moiety.

Properties

IUPAC Name

methyl 2-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-21-14(20)8-22-15-11(7-17)10(6-13(19)18-15)9-4-2-3-5-12(9)16/h2-5,10H,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCFBPYJRHOKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps. The process begins with the preparation of the core tetrahydropyridine structure, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the esterification of the acetic acid moiety with methanol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Methyl 2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exhibits several promising biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures often demonstrate significant antimicrobial properties. This compound is hypothesized to inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Studies on related compounds have shown potential as antitumor agents. In vitro studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action likely involves modulation of cell cycle regulation and apoptosis pathways.

Anticonvulsant Properties

Some derivatives of related compounds have been reported to possess anticonvulsant activity. This may involve modulation of neurotransmitter release or inhibition of specific ion channels.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of compounds similar to this compound:

StudyFindings
Gursoy & Karal (2003)Identified antimicrobial properties in related thiazolidine derivatives.
Al-Suwaidan et al. (2016)Demonstrated antitumor activity in a series of quinazolinone derivatives.
El-Azab et al. (2013)Reported anticonvulsant effects in similar chemical frameworks.

Pharmacokinetics

Understanding the pharmacokinetics is crucial for therapeutic applications:

  • Absorption : Expected to have moderate absorption characteristics due to its lipophilic nature.
  • Distribution : Likely to distribute widely across tissues based on its molecular characteristics.
  • Metabolism and Excretion : Predicted to be metabolized by hepatic enzymes; specific metabolic pathways require further investigation.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues. The sulfur atom may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Implications
Target Compound: Methyl 2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate C₁₆H₁₃ClN₂O₃S (estimated) ~336.79 Methyl ester, 2-chlorophenyl, cyano, ketone Higher polarity than ethyl analogues; potential for faster metabolic hydrolysis
Ethyl 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate C₁₆H₁₅ClN₂O₃S 350.82 Ethyl ester Increased lipophilicity; slower hydrolysis compared to methyl ester
Ethyl derivative with 2-methoxyanilino carbamoyl C₂₄H₂₃ClN₃O₄S 493.98 Ethyl ester, 2-methoxyphenyl carbamoyl, methyl group Enhanced hydrogen bonding capacity; possible improved target binding
2-{[4-(2-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide C₂₀H₁₆ClN₃O₂S 397.88 N-phenylacetamide instead of ester Greater stability against hydrolysis; altered solubility and bioavailability

Impact of Functional Groups on Properties

  • Ester vs. Amide : The methyl/ethyl ester groups (target compound and ) are more prone to enzymatic or hydrolytic cleavage than the amide derivative , which may affect drug half-life.
  • Chlorophenyl and Cyano Groups: These electron-withdrawing substituents are conserved across analogues, suggesting a role in stabilizing the tetrahydropyridine ring or modulating electronic interactions with biological targets.

Biological Activity

Methyl 2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with potential biological activity. This article explores its structure, synthesis, biological mechanisms, and implications for pharmacology.

Compound Overview

IUPAC Name : this compound
Molecular Formula : C15H13ClN2O3S
Molecular Weight : 336.79 g/mol
CAS Number : 325725-48-2

The compound features a tetrahydropyridine core with various functional groups that contribute to its biological properties. The presence of a chlorophenyl group and a cyano group suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Tetrahydropyridine Core : This step may involve cyclization reactions to form the pyridine ring.
  • Introduction of Functional Groups : The chlorophenyl and cyano groups are introduced through electrophilic aromatic substitution or nucleophilic addition.
  • Esterification : The final step involves the reaction of acetic acid with methanol under acidic conditions to form the methyl ester.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways. The sulfur atom can participate in redox reactions, potentially influencing enzyme activity.
  • Receptor Binding : The chlorophenyl group may interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues. This could affect signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydropyridine compounds exhibit antimicrobial properties. The structural features of this compound may enhance its efficacy against specific bacterial strains.
  • Antioxidant Properties : Compounds containing sulfur have been shown to possess antioxidant properties. This could be attributed to the ability of sulfur to scavenge free radicals.
  • Cytotoxicity Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism may involve mitochondrial disruption and activation of caspases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cell lines

Case Study Example

In a study examining the cytotoxic effects of related compounds on human cancer cell lines, it was found that derivatives similar to this compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

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